molecular formula C11H10O3 B1269929 4-Ethoxycoumarin CAS No. 35817-27-7

4-Ethoxycoumarin

Cat. No. B1269929
CAS RN: 35817-27-7
M. Wt: 190.19 g/mol
InChI Key: FLZDKBHAUILYAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Ethoxycoumarin derivatives can be achieved through various methods, including the Pechmann condensation method, which is commonly used for synthesizing coumarin derivatives. For instance, 6-ethoxy-4-methylcoumarin was synthesized using this method, demonstrating the versatility and effectiveness of the Pechmann reaction in producing ethoxycoumarin derivatives (Çelikezen et al., 2020). Additionally, modifications and optimizations of synthetic pathways have led to the development of various 4-Ethoxycoumarin compounds with specific chemical functionalities.

Molecular Structure Analysis

The molecular structure of 4-Ethoxycoumarin has been elucidated using crystallographic techniques, revealing a planar conformation of the molecule. The ethoxy group connected to the coumarin nucleus adopts a trans conformation, indicating specific spatial arrangements that contribute to the compound's chemical reactivity and interactions (Fujii, Mano, & Hirayama, 2005).

Chemical Reactions and Properties

4-Ethoxycoumarin participates in various chemical reactions, leveraging its coumarin core structure. It has been involved in reactions yielding new compounds with potential antibacterial activities, as demonstrated by the synthesis of 7-ethoxy-4-substituted aminomethylcoumarins, which showed significant bacterial growth inhibition (Nagesam, Raju, & Raju, 1988). These reactions underscore the reactivity of the ethoxycoumarin moiety and its utility in medicinal chemistry.

Scientific Research Applications

Specific Scientific Field

Organic Chemistry

Comprehensive and Detailed Summary of the Application

4-Ethoxycoumarin is used in the synthesis of other chemical compounds. It has been used in the preparation of 2-substituted-6-(2-hydroxyphenyl)-4(3H)-pyrimidones . It has also been used to synthesize 2,2-diphenyl-4-chromanone and 2,2-dimethyl-4-chromanone .

Application 2: Synthesis of 3,4-Unsubstituted Coumarins

Specific Scientific Field

Organic Chemistry

Comprehensive and Detailed Summary of the Application

4-Ethoxycoumarin has been used in the total synthesis of six 3,4-unsubstituted coumarins, including five naturally occurring coumarins and one synthetic coumarin .

Detailed Description of the Methods of Application or Experimental Procedures

The method involves just three or four steps and allows for the rapid synthesis of these important molecules in excellent yields .

Thorough Summary of the Results or Outcomes Obtained

The successful synthesis of the target compounds was an expected outcome . This is the first synthesis of 6,7,8-trimethoxycoumarin and 7-hydroxy-6-ethoxycoumarin .

Application 3: LC-MS/MS Profiling of Coumarins

Specific Scientific Field

Analytical Chemistry

Comprehensive and Detailed Summary of the Application

4-Ethoxycoumarin has been used in a method for LC-MS/MS profiling of coumarins in Zanthoxylum zanthoxyloides extracts and essential oils .

Detailed Description of the Methods of Application or Experimental Procedures

The method involves liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) for the screening of coumarins and furocoumarins in essential oils and plant extracts .

Thorough Summary of the Results or Outcomes Obtained

The method was applied to investigate the coumarin compositions of fruit essential oils and methanolic extracts obtained from separated parts of Zanthoxylum zanthoxyloides .

Application 4: Synthesis of Coumarin Derivatives

Specific Scientific Field

Organic Chemistry

Comprehensive and Detailed Summary of the Application

4-Ethoxycoumarin has been used in the synthesis of various coumarin derivatives. These derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of coumarin derivatives involves various methods including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .

Thorough Summary of the Results or Outcomes Obtained

The successful synthesis of the target compounds was an expected outcome . These coumarin derivatives are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .

Application 5: Cytochrome P450 Enzymes (CYPs) Studies

Specific Scientific Field

Biochemistry

Comprehensive and Detailed Summary of the Application

4-Ethoxycoumarin has been used in studies involving Cytochrome P450 enzymes (CYPs). CYPs are important phase I enzymes involved in the metabolism of endogenous and xenobiotic compounds mainly through mono-oxygenation reactions into more polar and easier to excrete species .

Safety And Hazards

When handling 4-Ethoxycoumarin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Recent research has focused on the synthesis of new coumarin derivatives from 4-hydroxycoumarin and evaluating their biological activities . Several of the tested compounds showed good to mild inhibitory effects on lung cancer cell motility . This suggests potential future directions in the exploration of 4-Ethoxycoumarin and its derivatives for their antitumor activity.

properties

IUPAC Name

4-ethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-2-13-10-7-11(12)14-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZDKBHAUILYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)OC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350961
Record name 4-Ethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxycoumarin

CAS RN

35817-27-7
Record name 4-Ethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
S Wawzonek, RC Nagler… - Journal of the American …, 1954 - ACS Publications
… 4-Ethoxycoumarin … methylmagnesium iodide with 4-ethoxycoumarin gave similar results to those obtained with phenylmagnesium bromide. Acid decomposition of the Grignardmixture …
Number of citations: 14 pubs.acs.org
I FUJII, Y MANO, N HIRAYAMA - Analytical Sciences: X-ray Structure …, 2005 - jstage.jst.go.jp
The crystal structure of 4-ethoxycoumarin, which has antimicrobial activity, has been determined. The molecule has a planar conformation with a deviation of 0.014 (2) Å from the best …
Number of citations: 4 www.jstage.jst.go.jp
RJ Gerson, A Serroni, D Gilfor, JM Ellen… - Biochemical …, 1986 - Elsevier
Ethoxycoumarin is metabolized by mixed-function oxidation to give 7-hydroxycoumarin (umbelliferone) and acetaldehyde, without formation of an intermediate electrophile. …
Number of citations: 15 www.sciencedirect.com
MF Aldersley, JM Benson, FM Dean, S El-Kadri… - Tetrahedron, 1987 - Elsevier
The aqueous alkaline hydrolysis of 4-methoxycoumarin occurs in two stages. In the first, the lactone ring is opened at a rate directly proportional to the concentration of base. In the …
Number of citations: 4 www.sciencedirect.com
VF Traven, AV Manaev, OB Safronova… - Journal of electron …, 2002 - Elsevier
… reliable assignment of bands in the spectrum to the ionization of the probable tautomeric forms of 4-hydroxycoumarin, we have also studied photoelectron spectra of 4-ethoxycoumarin …
Number of citations: 16 www.sciencedirect.com
EE Smissman, RB Gabbard - Journal of the American Chemical …, 1957 - ACS Publications
… Logically, we protected the enolic hydroxyl group as the enol ether, and using 4-ethoxycoumarin (IIB), in the reaction with cyclohexanone we obtained 1 - (2 -hydroxy phenyl) -1 -ethoxy-…
Number of citations: 7 pubs.acs.org
M Yoshihiro, H Noriaki - Analytical Sciences: X-ray Structure Analysis …, 2005 - cir.nii.ac.jp
The crystal structure of 4-ethoxycoumarin, which has antimicrobial activity, has been determined. The molecule has a planar conformation with a deviation of 0.014 (2) Å from the best …
Number of citations: 0 cir.nii.ac.jp
H MORITA, M TANAKA, K TAKAGI - Chemical and pharmaceutical …, 1983 - jstage.jst.go.jp
… Previously, we reported“ that 4—ethoxycoumarin reacted with nucleophiles such as … was identical with that obtained by the reaction of 4-ethoxycoumarin with thiourea.” Under the …
Number of citations: 5 www.jstage.jst.go.jp
S Naveen, SM ANANDALWAR, JS PRASAD… - Analytical Sciences: X …, 2006 - jstage.jst.go.jp
… which are in good agreement with the reported values for 4ethoxycoumarin.An ORTEP diagram of the molecule at 50% probability is shown in Fig. 2. … As in 4-ethoxycoumarin,4 …
Number of citations: 3 www.jstage.jst.go.jp
ME Swartz - Journal of Liquid Chromatography & Related …, 2005 - Taylor & Francis
Ultra performance liquid chromatography™ (UPLC) takes advantage of technological strides made in particle chemistry performance, system optimization, detector design, and data …
Number of citations: 827 www.tandfonline.com

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